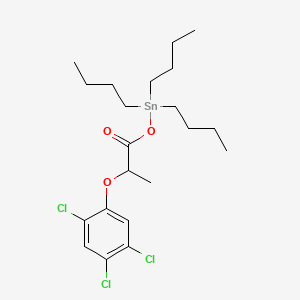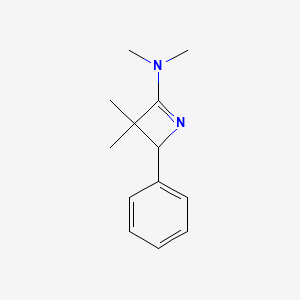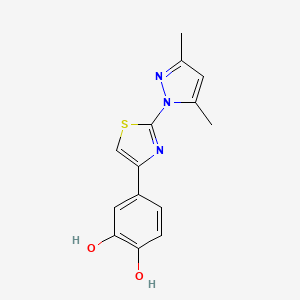
Pyrocatechol, 4-(2-(3,5-dimethyl-1-pyrazolyl)-4-thiazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrocatechol, 4-(2-(3,5-dimethyl-1-pyrazolyl)-4-thiazolyl)- is a complex organic compound that features a unique combination of pyrocatechol, pyrazole, and thiazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrocatechol, 4-(2-(3,5-dimethyl-1-pyrazolyl)-4-thiazolyl)- typically involves the condensation of pyrocatechol with 3,5-dimethyl-1-pyrazole and a thiazole derivative. The reaction conditions often require the use of a suitable solvent, such as toluene, and a catalyst to facilitate the condensation process . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrocatechol, 4-(2-(3,5-dimethyl-1-pyrazolyl)-4-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted aromatic compounds. These products can have different properties and applications depending on the nature of the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Pyrocatechol, 4-(2-(3,5-dimethyl-1-pyrazolyl)-4-thiazolyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of pyrocatechol, 4-(2-(3,5-dimethyl-1-pyrazolyl)-4-thiazolyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming complexes that can mimic the active sites of metalloenzymes . These complexes can catalyze various biochemical reactions, leading to the desired biological effects. Additionally, the compound’s aromatic rings and heterocyclic moieties allow it to interact with proteins and nucleic acids, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trispyrazolylborate: A tripodal ligand that forms stable metal complexes.
Potassium tris(3,5-dimethyl-1-pyrazolyl)borate: Another tripodal ligand with similar coordination properties.
Uniqueness
Pyrocatechol, 4-(2-(3,5-dimethyl-1-pyrazolyl)-4-thiazolyl)- is unique due to its combination of pyrocatechol, pyrazole, and thiazole moieties, which provide a distinct set of chemical and biological properties. This uniqueness allows it to form complexes with different metal ions and exhibit a wide range of activities compared to other similar compounds.
Eigenschaften
CAS-Nummer |
75007-31-7 |
|---|---|
Molekularformel |
C14H13N3O2S |
Molekulargewicht |
287.34 g/mol |
IUPAC-Name |
4-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]benzene-1,2-diol |
InChI |
InChI=1S/C14H13N3O2S/c1-8-5-9(2)17(16-8)14-15-11(7-20-14)10-3-4-12(18)13(19)6-10/h3-7,18-19H,1-2H3 |
InChI-Schlüssel |
KWBGYGKODFZVHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1C2=NC(=CS2)C3=CC(=C(C=C3)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Aminoethyl)(4-nitrophenyl)amino]ethan-1-ol](/img/structure/B14448930.png)
![N~1~,N~1~-Diethyl-N~3~-[4-(trifluoromethyl)phenyl]propane-1,3-diamine](/img/structure/B14448945.png)
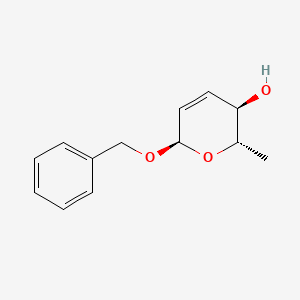


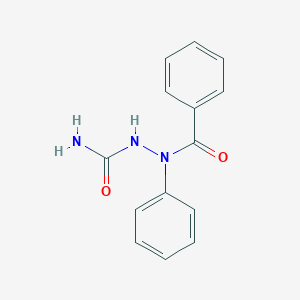
![4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate](/img/structure/B14448987.png)

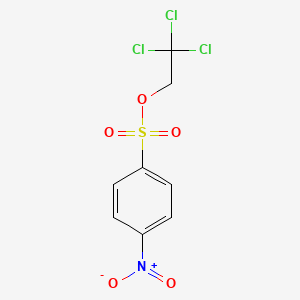

![[3-Chloro-4-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B14448997.png)
